2,2-dichloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
2,2-Dichloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives.
Preparation Methods
The synthesis of 2,2-dichloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide involves a multi-step process. The starting reagent is 5-amino-1,3,4-thiadiazole-2-thiol. The synthetic strategy includes stepwise alkylation of the sulfur atom and acylation of the nitrogen atom to obtain the target compound. The reaction conditions typically involve the use of dichloroacetic acid and other reagents under controlled temperatures and pH levels .
Chemical Reactions Analysis
2,2-Dichloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents and conditions for these reactions include solvents like dichloromethane and catalysts such as palladium on carbon.
Scientific Research Applications
2,2-Dichloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays for its anticancer activity.
Medicine: Research indicates its potential use as an anticancer agent, with studies showing activity against various cancer cell lines.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,2-dichloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with cellular targets. The compound is believed to exert its effects by inhibiting specific enzymes or signaling pathways that are crucial for cancer cell survival and proliferation. The molecular targets and pathways involved include the inhibition of DNA synthesis and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 2,2-dichloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide include other thiadiazole derivatives such as:
- 2,2-dichloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide
- 2,2-dichloro-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]acetamide These compounds share structural similarities but differ in their substituents, which can affect their chemical properties and biological activities. The uniqueness of this compound lies in its specific substituents that contribute to its potent anticancer activity .
Properties
IUPAC Name |
2,2-dichloro-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O2S/c1-19-8-4-2-7(3-5-8)6-9-16-17-12(20-9)15-11(18)10(13)14/h2-5,10H,6H2,1H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKWETAEUZHLRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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